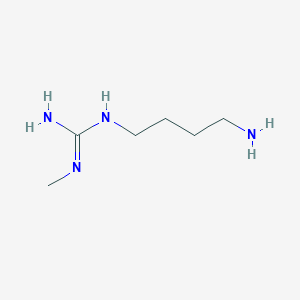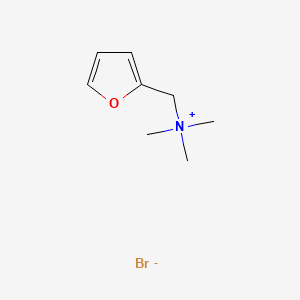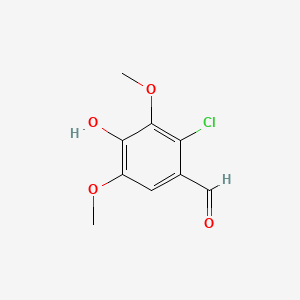
Garryine
描述
Garryine is a naturally occurring diterpenoid alkaloid that belongs to the veatchine-type C20-diterpenoid alkaloids. These compounds are known for their complex chemical structures and significant biological activities. This compound is primarily isolated from plants of the Garrya genus and has been traditionally used for treating intermittent fevers and as a laxative.
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of Garryine has been a challenging task due to its intricate structure. Recently, a successful asymmetric total synthesis of this compound was reported, involving several key steps:
Palladium-catalyzed enantioselective Heck reaction: This reaction is crucial for constructing the 6/6/6 tricyclic intermediate.
Radical cyclization: This step helps in forming the D ring and installing the C8 quaternary carbon stereocenter.
Photoinduced C-H activation/oxazolidine formation sequence: This sequence is essential for completing the synthesis of the natural product this compound
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis. The synthesis remains primarily in the research and development phase, focusing on optimizing the reaction conditions and improving yields.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Garryine has garnered significant interest in scientific research due to its unique structure and biological activities. Some of its applications include:
Chemistry: this compound serves as a model compound for studying complex natural product synthesis and developing new synthetic methodologies.
Biology: Researchers investigate this compound’s biological activities, including its potential as an anti-inflammatory and anticancer agent.
Medicine: this compound’s traditional use in treating fevers and as a laxative has prompted studies into its pharmacological properties and potential therapeutic applications.
Industry: While industrial applications are limited, this compound’s synthesis and derivatives are explored for potential use in pharmaceuticals and other chemical industries
作用机制
The mechanism by which Garryine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
相似化合物的比较
Garryine is part of the veatchine-type C20-diterpenoid alkaloids, which include other compounds such as veatchine and aconitine. These compounds share similar structural features but differ in their specific functional groups and biological activities.
Veatchine: Similar in structure to this compound but with different substituents, leading to distinct biological properties.
Aconitine: Another diterpenoid alkaloid with a similar core structure but known for its potent neurotoxic effects.
This compound’s uniqueness lies in its specific combination of functional groups and its potential therapeutic applications, distinguishing it from other related compounds .
属性
IUPAC Name |
(1R,2S,5S,7S,8R,11S,12R)-12-methyl-6-methylidene-14-oxa-17-azahexacyclo[10.6.3.15,8.01,11.02,8.013,17]docosan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)13-23-10-11-25-19(20)23/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18-,19?,20+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNWJNHFVISYHC-ASBMQCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)CN6C2OCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@@H](C4)C(=C)[C@@H]5O)CN6C2OCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331617 | |
| Record name | Garryine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561-51-3 | |
| Record name | Garryine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2R)-2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2S,7S,8R,9S)-7-Hydroxy-2-[(5S)-5-[(2R,3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1195439.png)








